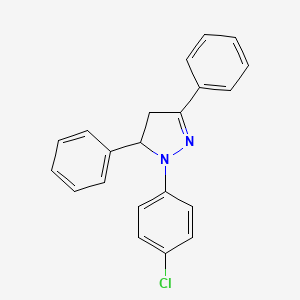

![molecular formula C22H39N3O2 B5202325 N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide, also known as Isradipine, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications.

科学的研究の応用

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, Parkinson's disease, and Alzheimer's disease. In hypertension, N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce blood pressure by blocking calcium channels in the smooth muscle cells of blood vessels. In Parkinson's disease, N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease, N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce beta-amyloid production and improve cognitive function.

作用機序

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide blocks L-type calcium channels in various cells, including smooth muscle cells, neurons, and cardiac cells. By blocking calcium influx, N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide reduces muscle contraction, neurotransmitter release, and cardiac contractility. This mechanism of action is responsible for N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide's therapeutic effects in various diseases.

Biochemical and Physiological Effects:

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide has several biochemical and physiological effects, including reducing blood pressure, improving motor function, and reducing beta-amyloid production. N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide also has some side effects, including dizziness, headache, and nausea.

実験室実験の利点と制限

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its well-established synthesis method, extensive scientific research applications, and known mechanism of action. However, N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide also has some limitations, including its potential side effects and the need for careful dosing and administration.

将来の方向性

There are several future directions for N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide research, including exploring its potential therapeutic applications in other diseases, improving its efficacy and safety profile, and developing new formulations and delivery methods. N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide also has potential applications in basic research, such as studying calcium signaling and neuronal function. Overall, N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide is a promising compound with many potential applications in scientific research and medicine.

合成法

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide is synthesized through a multi-step process involving the reaction of 1-methylcyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with N-isopropylpiperazine to produce the final product. This method has been optimized over the years to improve the yield and purity of N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide.

特性

IUPAC Name |

1-[1-(1-methylcyclohexanecarbonyl)piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O2/c1-17(2)23-20(26)18-7-13-24(14-8-18)19-9-15-25(16-10-19)21(27)22(3)11-5-4-6-12-22/h17-19H,4-16H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPZESRIUOAQCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)C3(CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5202245.png)

![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5202249.png)

![3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202254.png)

![4,4'-[(3,5-dibromo-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5202262.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5202269.png)

![2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate](/img/structure/B5202274.png)

![2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5202280.png)

![6-(2-chlorophenyl)-3-(4-morpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5202289.png)

![3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5202291.png)

![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202322.png)